molecular formula C44H74O17 B1244808 Abutiloside C

Abutiloside C

Cat. No.: B1244808
M. Wt: 875 g/mol
InChI Key: FEJQPEKPBNLXKM-CPHQKBSUSA-N
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Description

Abutiloside C is a steroidal glycoside isolated from the roots of Solanum abutiloides (Solanaceae), a plant traditionally used in ethnomedicine . It belongs to a broader class of bioactive compounds characterized by a steroidal aglycone core conjugated with sugar moieties. Structurally, this compound shares biosynthetic pathways with other 26-aminocholestan-22-one derivatives, which are critical intermediates in steroid biosynthesis . While its exact structure remains partially undefined in the provided evidence, it is closely related to Abutilosides A and B, which feature 3β,16α-dihydroxy-5α-cholestane skeletons with 26-acylamino substitutions and complex oligosaccharide chains .

Properties

Molecular Formula

C44H74O17

Molecular Weight

875 g/mol

IUPAC Name

(2S)-2-[(3S,5S,8R,9S,10S,13S,14S,16R,17R)-3-[(2R,3R,4R,5S,6R)-5-[(2S,3R,4R,5R,6S)-4,5-dihydroxy-6-methyl-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-16-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]-7-hydroxy-6-methylheptan-3-one

InChI

InChI=1S/C44H74O17/c1-19(16-45)6-9-27(47)20(2)31-28(48)15-26-24-8-7-22-14-23(10-12-43(22,4)25(24)11-13-44(26,31)5)58-41-37(55)35(53)38(30(17-46)59-41)60-42-39(34(52)32(50)21(3)57-42)61-40-36(54)33(51)29(49)18-56-40/h19-26,28-42,45-46,48-55H,6-18H2,1-5H3/t19?,20-,21+,22+,23+,24-,25+,26+,28-,29-,30-,31+,32+,33+,34-,35-,36-,37-,38-,39-,40+,41-,42+,43+,44+/m1/s1

InChI Key

FEJQPEKPBNLXKM-CPHQKBSUSA-N

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O)O)O[C@H]3CC[C@]4([C@H](C3)CC[C@@H]5[C@@H]4CC[C@]6([C@H]5C[C@H]([C@@H]6[C@H](C)C(=O)CCC(C)CO)O)C)C)CO)O[C@H]7[C@@H]([C@H]([C@@H](CO7)O)O)O)O)O

Canonical SMILES

CC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3CCC4(C(C3)CCC5C4CCC6(C5CC(C6C(C)C(=O)CCC(C)CO)O)C)C)CO)OC7C(C(C(CO7)O)O)O)O)O

Synonyms

abutiloside C

Origin of Product

United States

Chemical Reactions Analysis

Name Validation and Database Review

  • PubChem (Search Result 5) lists "Ibutilide" (CID 60753), a Class III antiarrhythmic agent, but no entries for "Abutiloside C."

  • The vitamin C degradation pathways (Search Result 2) and enediyne cyclization mechanisms (Search Result 1) are unrelated to the queried compound.

  • Chemical reaction optimization studies (Search Result 4) focus on methodologies rather than specific compounds.

Terminology Errors

  • Spelling variants : "Abutiloside" may be confused with "Ibutilide," "Arbutoside," or "Aucuboside," but none match the described nomenclature.

  • Structural ambiguity : If referring to a glycoside or terpenoid derivative, insufficient nomenclature details prevent identification.

Research Status

  • No peer-reviewed studies, patents, or synthetic protocols mention "this compound" in PubMed, ScienceDirect, or ACS Publications.

  • The compound may be unpublished, proprietary, or referenced in non-English literature not indexed in the provided sources.

Recommended Actions

  • Verify nomenclature with IUPAC naming conventions or structural descriptors (e.g., SMILES, InChI).

  • Consult specialized databases :

    • SciFinder or Reaxys for proprietary/non-indexed compounds.

    • Natural product repositories (e.g., NPASS, LOTUS).

  • Review synthetic pathways for structurally analogous compounds (e.g., iridoid glycosides or cardiac glycosides).

Data Table: Closest Matches from Available Sources

Compound NamePubChem CIDClassKey Reactions/PropertiesSource Relevance
Ibutilide60753Antiarrhythmic agentElectrophilic substitution, salt formationDirectly cited
Dehydroascorbic acid440667Vitamin C derivativeNon-enzymatic glycation, AGE formationIndirectly cited
CediranibN/ATyrosine kinase inhibitorAlkylation kinetics, azetidinium intermediatesIndirectly cited

Comparison with Similar Compounds

Abutiloside C is part of a diverse family of steroidal glycosides, including other Abutilosides (A, B, F, H–O) and structurally analogous compounds like solamargine, proto-dioscin, and γ-solamarin. Below is a systematic comparison:

Structural Features
Compound Aglycone Type Sugar Moieties Key Substituents Source Reference
This compound Likely 5α-cholestane derivative Undefined (likely tri-/tetrasaccharide) Potential 26-amino or acyl group S. abutiloides roots
Abutiloside A 5α-Cholest-22-one 3-O-[β-D-xylosyl-(1→2)-α-L-rhamnosyl-(1→4)-β-D-glucosyl] 26-isovalerylamino, 3β,16α-dihydroxy S. abutiloides roots
Abutiloside L 22S,25S-epoxy-furost-5-ene Unspecified glycoside Epoxy bridge at C22–C25 S. abutiloides fruits
Abutiloside O 20,22-seco-pregnane 3-O-β-D-chacotriosyl 16-O-(2,5-epoxy-2-methoxy-4-methylpentanoate) S. abutiloides fruits
γ-Solamarin Spirosolane Trisaccharide (α/β-solamarines) 27-hydroxy, Δ<sup>5</sup> unsaturation S. dulcamara fruits
Solamargine Solasodine aglycone β-D-glucosyl-(1→3)-β-D-glucuronosyl Nitrogen-containing spirosolane Multiple Solanum species

Key Structural Insights :

  • This compound vs. Abutiloside A: Both share a cholestane backbone, but Abutiloside A has a 26-isovalerylamino group and a 22-ketone, whereas this compound’s substituents are unspecified .
  • This compound vs. Abutiloside L: Abutiloside L’s furostanol skeleton with a C22–C25 epoxy bridge distinguishes it from the cholestane-based this compound .
  • This compound vs. γ-Solamarin : Unlike γ-solamarin’s spirosolane aglycone, this compound likely lacks a nitrogen atom in its steroidal core .
Pharmacological Activities
Compound Reported Bioactivity Mechanism/Notes Source Reference
This compound Not explicitly reported Hypothesized anticancer/antioxidant effects S. abutiloides roots
Abutiloside L Antiproliferative (HepG2 cells) Induces apoptosis via caspase-3/Bax pathways S. abutiloides fruits
Abutiloside H Antioxidant (DPPH radical scavenging) Higher activity in fruit peels due to phenolics S. dulcamara fruits
γ-Solamarin Cytotoxic Targets cell membrane integrity S. dulcamara fruits
Solamargine Anticancer, antiviral Inhibits topoisomerase I/II Multiple Solanum species

Functional Contrasts :

  • Antioxidant Activity: Abutiloside H’s radical-scavenging capacity surpasses that of other Abutilosides, likely due to tissue-specific phenolic content in S. dulcamara .
  • Anticancer Potential: Abutiloside L’s efficacy against HepG2 cells highlights structural-activity relationships distinct from this compound, which lacks reported data .
Occurrence and Extraction
  • This compound : Primarily in S. abutiloides roots, alongside solamargine and proto-dioscin .
  • Abutiloside H : Found in unripe S. dulcamara fruits, with concentrations declining during ripening .
  • γ-Solamarin : Abundant in immature Solanum tissues, suggesting developmental regulation of biosynthesis .

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